molecular formula C7H13NO4 B190726 Calystegine B2 CAS No. 127414-85-1

Calystegine B2

Cat. No.: B190726
CAS No.: 127414-85-1
M. Wt: 175.18 g/mol
InChI Key: FXFBVZOJVHCEDO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Calystegine B2 is a polyhydroxylated nortropane alkaloid belonging to the calystegine B subgroup, which includes B0, B1, B2, B3, and B4 . Structurally, it features a bicyclic amine core with hydroxyl groups at positions C1, C2, C3, and C4 on the six-membered ring, distinguishing it from other B-group members through stereochemical variations at C1 and C3 . It is biosynthesized in plants of the Solanaceae and Convolvulaceae families, notably in potatoes (Solanum tuberosum) and tomatoes (Solanum lycopersicum), where it serves as a biomarker for dietary exposure .

This compound is synthesized from D-glucose via stereocontrolled allylation and ring-closing olefin metathesis, enabling enantiopure production . Its biological significance lies in its glycosidase inhibitory activity, particularly against β-glucosidase and intestinal α-glucosidases, with implications for diabetes management .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Calystegine B2 involves multiple steps, starting from carbohydrate derivatives. One notable method includes the use of D-xylose and L-arabinose derivatives. The key step in the synthesis is the construction of cycloheptanone via an intramolecular Nozaki–Hiyama–Kishi reaction of an aldehyde containing a Z-vinyl iodide . This reaction is followed by several steps, including Stork olefination and further transformations to yield this compound.

Industrial Production Methods: Industrial production of this compound is not widely documented, likely due to its complex synthesis and the availability of natural sources. advancements in synthetic organic chemistry may pave the way for more efficient industrial production methods in the future.

Chemical Reactions Analysis

Types of Reactions: Calystegine B2 undergoes various chemical reactions, including:

    Oxidation: This reaction can modify the hydroxyl groups present in the molecule.

    Reduction: Reduction reactions can alter the nitrogenous bicyclic structure.

    Substitution: Substitution reactions can occur at the hydroxyl or amine groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride can be used.

    Substitution: Reagents like alkyl halides or acyl chlorides can facilitate substitution reactions.

Major Products: The products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce amines or alcohols.

Scientific Research Applications

Calystegine B2 has several scientific research applications:

Mechanism of Action

Calystegine B2 exerts its effects primarily through the inhibition of glycosidase enzymes. It binds to the active site of these enzymes, preventing the hydrolysis of glycosidic bonds in carbohydrates. This inhibition can affect various biological processes, including carbohydrate metabolism and cell signaling pathways .

Comparison with Similar Compounds

Structural Analogues within the Calystegine Family

Calystegine A3 vs. B2

  • Structural Differences : Calystegine A3 has three hydroxyl groups (vs. four in B2) and lacks the six-membered ring hydroxylation pattern, resulting in lower polarity .
  • Occurrence: A3 is often co-detected with B2 in potatoes and tomatoes, but their ratios (B2/A3) vary with extraction methods. Methanol/water-based extraction favors B2 recovery (B2/A3 ratio: 1.7–6.4), while acetonitrile-based methods reduce this ratio .
  • Bioactivity : B2 exhibits stronger inhibition of β-glucosidase (IC50: 4.6 µM) and sucrase compared to A3, which shows minimal α-glucosidase inhibition .

Calystegine B1, B3, and B4

  • B1/B3 : These isomers share the same hydroxyl count as B2 but differ in stereochemistry at C1 and C3. B3 is synthesized from D-galactose, while B1 is less abundant in plants .
  • B4: Unique in lacking the 2-OH substituent, B4 is synthesized from D-mannose and shows distinct chemo-taxonomic distribution in Convolvulaceae plants .

Table 1: Structural and Functional Comparison of Calystegine B Subgroup

Compound Hydroxyl Groups Key Structural Feature Biosynthetic Origin Notable Bioactivity
B2 4 (C1, C2, C3, C4) Six-membered ring stereochemistry D-glucose β-glucosidase inhibition (IC50: 4.6 µM)
B1 4 Stereochemical variation at C1/C3 Not specified Limited data; minor abundance
B3 4 Synthesized from D-galactose D-galactose Similar to B2 but less studied
B4 3 Lacks 2-OH; hydroxy at C5/C6 D-mannose Trehalase inhibition

Functional Comparison with Non-Calystegine Analogues

Cryptolepine and Vindolinine

  • Cryptolepine : A carbazole alkaloid with AMP-activated protein kinase activation but higher IC50 (27–41 µM) compared to B2 .
  • Vindolinine : Inhibits intestinal glucose absorption but lacks the glycosidase specificity of B2 .

Analytical and Ecological Considerations

  • Quantification : B2 is quantified alongside B isomers using LC-HRMS-Orbitrap, with LOQ = 0.5 mg/kg in tomato products .
  • Ecological Role: B2 correlates with amino-acid-derived volatiles in plant metabolic networks, suggesting roles in stress response and herbivore deterrence .

Q & A

Basic Research Questions

Q. What are the most reliable analytical methods for detecting and quantifying Calystegine B2 in plant extracts?

this compound can be detected using capillary zone electrophoresis (CZE) for preliminary screening, followed by gas chromatography coupled with tandem mass spectrometry (GC-MS/MS) for confirmation and quantification. These methods require rigorous validation, including calibration curves, spike-recovery tests, and comparison with reference standards. For reproducibility, experimental protocols should detail extraction solvents (e.g., methanol-water mixtures), sample preparation steps (e.g., derivatization for GC-MS/MS), and instrument parameters (e.g., ionization modes) .

Q. How can researchers ensure the reproducibility of this compound isolation protocols?

Reproducibility requires documenting every step, including plant material sourcing (species, geographic origin), extraction conditions (temperature, pH), and purification methods (e.g., column chromatography with specific resins). Cross-laboratory validation is critical: share detailed protocols via supplementary materials and reference established methods from primary literature. For example, the Beilstein Journal of Organic Chemistry mandates that experimental sections include sufficient detail for replication, such as solvent ratios and reaction times .

Q. What ethical considerations apply when studying this compound’s bioactivity in animal models?

Ethical frameworks demand adherence to institutional animal care guidelines, including justification of sample sizes, minimization of distress, and transparency in reporting adverse effects. For studies on this compound’s antidiabetic potential, dose-response experiments must balance efficacy (e.g., glycosidase inhibition) with toxicity thresholds observed in prior in vitro studies .

Advanced Research Questions

Q. How can contradictory data on this compound’s inhibitory potency across glycosidase assays be resolved?

Contradictions often arise from assay conditions (e.g., pH, substrate concentration) or enzyme isoforms. Researchers should:

  • Standardize assays using recombinant enzymes (e.g., human lysosomal β-glucosidase vs. plant-derived isoforms).
  • Perform kinetic analyses (e.g., Lineweaver-Burk plots) to distinguish competitive vs. non-competitive inhibition.
  • Cross-validate findings with structural studies (e.g., X-ray crystallography of enzyme-inhibitor complexes) .

Q. What strategies optimize the synthesis of this compound analogues for structure-activity relationship (SAR) studies?

Challenges include maintaining the nor-tropane ring’s stereochemistry and introducing functional groups without disrupting bioactivity. Methodological approaches:

  • Use carbodiimide-mediated coupling for urea-linked disaccharide analogues, though hydrophilic substituents may reduce activity .
  • Employ computational modeling (e.g., molecular docking) to predict binding affinities before synthesis.
  • Prioritize analogues with modifications at non-critical positions (e.g., C3 hydroxyl) to assess tolerance for functionalization .

Q. How can researchers design in vivo studies to evaluate this compound’s long-term effects on glucose metabolism?

  • Model selection: Use hyperglycemic rodent models (e.g., streptozotocin-induced diabetes) with controls for diet and genetic background.
  • Dosage regimen: Base doses on in vitro IC50 values (e.g., 10–100 µM for β-glucosidase inhibition) adjusted for bioavailability.
  • Endpoint analysis: Measure glycosylated hemoglobin (HbA1c), insulin sensitivity, and oxidative stress markers (e.g., glutathione levels) .

Q. What statistical frameworks are appropriate for analyzing dose-dependent effects of this compound in cellular assays?

  • Use nonlinear regression (e.g., sigmoidal dose-response curves) to calculate EC50/IC50 values.
  • Apply Bayesian statistics to handle small sample sizes or variability in primary cell lines (e.g., human adipose-derived stromal cells).
  • Report confidence intervals and effect sizes to distinguish biological significance from statistical noise .

Q. Methodological Guidance

Q. How should researchers validate the purity of synthesized this compound derivatives?

  • Combine chromatographic (HPLC with UV/RI detection) and spectroscopic methods (NMR, high-resolution MS).
  • For novel compounds, provide elemental analysis and ≥95% purity thresholds.
  • Compare spectral data with literature for known derivatives (e.g., calystegine B1/B3) .

Q. What criteria define a robust hypothesis for this compound’s mechanism of action in metabolic pathways?

Hypotheses must align with FINER criteria:

  • Feasibility: Testable via knockout models (e.g., CRISPR-edited cells lacking β-glucosidase).
  • Novelty: Address gaps, such as its role in ER stress mitigation versus antioxidant pathways.
  • Relevance: Link findings to therapeutic potential (e.g., diabetic complications) .

Q. How can interdisciplinary collaboration enhance this compound research?

  • Partner with computational chemists for molecular dynamics simulations of inhibitor-enzyme interactions.
  • Engage botanists for plant sourcing (e.g., Ericaceae family variability) and phytochemical profiling .

Q. Data Presentation and Reproducibility

  • Tables: Include comparative IC50 values for this compound across enzyme isoforms.
  • Figures: Annotate chromatograms (GC-MS/MS peaks) and dose-response curves with error bars .
  • Supplementary Materials: Deposit raw NMR/MS spectra in public repositories (e.g., Zenodo) with DOIs .

Properties

IUPAC Name

8-azabicyclo[3.2.1]octane-1,2,3,4-tetrol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H13NO4/c9-4-3-1-2-7(12,8-3)6(11)5(4)10/h3-6,8-12H,1-2H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FXFBVZOJVHCEDO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2(C(C(C(C1N2)O)O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H13NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

175.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

127414-85-1
Record name Calystegine B2
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0038594
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

1-(2-Nitro-4-methanesulphonylbenzoyl)-1,2,4-triazole
Calystegine B2
1-(2-Nitro-4-methanesulphonylbenzoyl)-1,2,4-triazole
Calystegine B2
1-(2-Nitro-4-methanesulphonylbenzoyl)-1,2,4-triazole
Calystegine B2
1-(2-Nitro-4-methanesulphonylbenzoyl)-1,2,4-triazole
Calystegine B2
1-(2-Nitro-4-methanesulphonylbenzoyl)-1,2,4-triazole
Calystegine B2
1-(2-Nitro-4-methanesulphonylbenzoyl)-1,2,4-triazole
Calystegine B2

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.